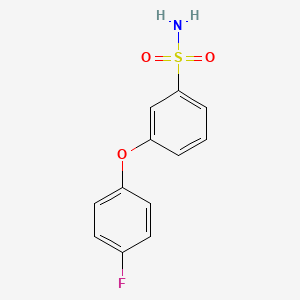
3-(4-Fluorophenoxy)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Fluorophenoxy)propionic acid” is a compound that has a molecular weight of 184.16 . It can be synthesized by employing 3-(4-fluorophenoxy)propanenitrile as a starting reagent . It may be used as one of the reactants for the synthesis of 2,3-dihydro-6-fluoro-4H-1-benzopyran-4-one .
Synthesis Analysis
The synthesis of a similar compound, “3-(3-chloro-4-fluorophenoxy) phthalonitrile”, involves the reaction between 3-chloro-4-fluorophenol and 3-nitrophthalonitrile in DMF under nitrogen atmosphere .
Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenoxy)propionic acid” has a linear formula of FC6H4O(CH2)2CO2H . Another related compound, “3-(4-Fluorophenoxy)propionitrile”, has a molecular formula of C9H8FNO .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-Fluorophenoxy)-benzenesulfonamide” are not available, a related compound, “3-(3-chloro-4-fluorophenoxy) phthalonitrile”, can react with 3-chloro-4-fluorophenol to form a new compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluorophenoxy)propionic acid” include a melting point of 83-85 °C . Another related compound, “3-(4-Fluorophenyl)propanoic acid”, has a density of 1.2±0.1 g/cm3 .
Applications De Recherche Scientifique
Anti-Tumor Activity and Cytotoxicity
A study by Gul et al. (2016) synthesized derivatives of benzenesulfonamides, showing that some compounds exhibited interesting cytotoxic activities and strongly inhibited human cytosolic isoforms of carbonic anhydrase (CA), which may be crucial for further anti-tumor activity studies (Gul et al., 2016).
Photodynamic Therapy Applications
Pişkin, Canpolat, and Öztürk (2020) developed a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Carbonic Anhydrase Inhibitory Effects
Another study by Gul et al. (2016) focused on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, revealing potent inhibitory effects against cytosolic carbonic anhydrase I and II isoenzymes, which could be significant for treating conditions associated with altered carbonic anhydrase activity (Gul et al., 2016).
Novel Nonsteroidal Progesterone Receptor Antagonists
Yamada et al. (2016) reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. These compounds showed potent PR-antagonistic activity with high binding affinity and selectivity, presenting a new avenue for treating diseases like uterine leiomyoma and breast cancer (Yamada et al., 2016).
Molecular Structure and Spectroscopic Analysis
Karabacak et al. (2009) conducted a theoretical investigation on the molecular structure, Infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-fluorobenzenesulfonamide. This study provided insight into the effects of the halogen substituent on the characteristic bands in the spectra, aiding in the understanding of its structural properties (Karabacak et al., 2009).
Safety and Hazards
Orientations Futures
While specific future directions for “3-(4-Fluorophenoxy)-benzenesulfonamide” are not available, research on related compounds like “3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine” is ongoing, with potential applications in photosensitizer in photodynamic therapy (PDT) and sono-photodynamic therapy (SPDT) .
Mécanisme D'action
Target of Action
The primary target of 3-(4-Fluorophenoxy)-benzenesulfonamide is the Androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its target . .
Propriétés
IUPAC Name |
3-(4-fluorophenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c13-9-4-6-10(7-5-9)17-11-2-1-3-12(8-11)18(14,15)16/h1-8H,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHHKYBRUZUIPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)OC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

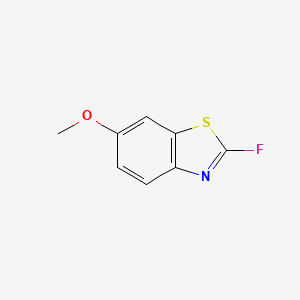
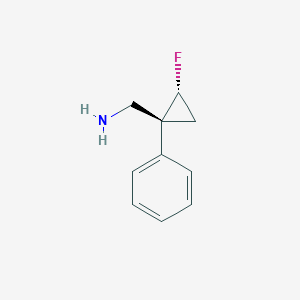

![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)
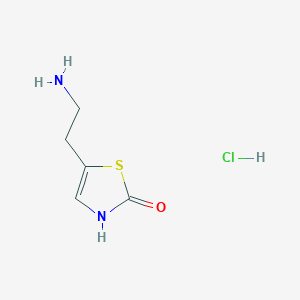
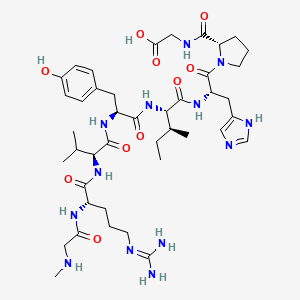

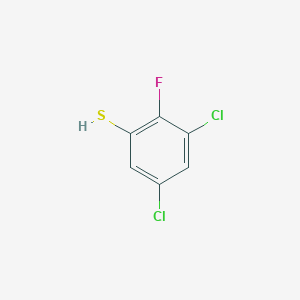


![(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B1408583.png)
![Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1408586.png)
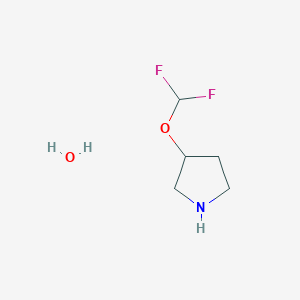
![2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1408590.png)